Methyl 2-(2-acetyl-3-hydroxyphenyl)acetate is an organic compound with the molecular formula and a CAS number of 51281-81-3. This compound is characterized by its ester functional group, which is derived from the reaction of acetic acid with a phenolic compound. It has a complex structure that includes an acetyl group and a hydroxyl group, contributing to its unique chemical properties and potential biological activities. The compound appears as a solid or powder and is typically stored at low temperatures to maintain its stability .
These reactions highlight the reactivity of methyl 2-(2-acetyl-3-hydroxyphenyl)acetate, making it useful in synthetic organic chemistry .
The synthesis of methyl 2-(2-acetyl-3-hydroxyphenyl)acetate typically involves:
This two-step process allows for the efficient production of the compound in laboratory settings .
Methyl 2-(2-acetyl-3-hydroxyphenyl)acetate finds applications in various fields:
These applications underscore the versatility of this compound in both industrial and research contexts .
Several compounds share structural similarities with methyl 2-(2-acetyl-3-hydroxyphenyl)acetate, including:
| Compound Name | Molecular Formula | Key Properties |
|---|---|---|
| Methyl 2-(2-acetyl-3-hydroxyphenyl)acetate | Potential antioxidant activity | |
| Methyl 3-hydroxybenzoate | Flavoring agent | |
| Methyl salicylate | Anti-inflammatory effects | |
| Methyl 4-hydroxybenzoate | Preservative properties |
Methyl 2-(2-acetyl-3-hydroxyphenyl)acetate stands out due to its specific combination of an acetyl group and a hydroxyl group attached to a phenolic ring, which may confer unique biological activities not fully explored yet compared to other similar compounds. Its potential applications in pharmaceuticals and cosmetics further enhance its significance in research and industry .
The methanol-isobenzofuran route represents an early method for synthesizing methyl 2-(2-acetyl-3-hydroxyphenyl)acetate. This approach involves the condensation of isobenzofuran derivatives with methanol under acidic conditions. The acetyl group is introduced via Friedel-Crafts acylation, where acetyl chloride reacts with the phenolic intermediate in the presence of Lewis acids like aluminum chloride. The esterification step employs methanol and catalytic sulfuric acid to yield the final product [2].
Key Steps:
This method achieves moderate yields (60–70%) but requires stringent temperature control to prevent side reactions such as over-acylation [2].
A two-step protocol improves upon classical methods by separating acylation and esterification into discrete stages. First, 3-hydroxyacetophenone undergoes acetylation to form 2-acetyl-3-hydroxyphenylacetic acid, followed by esterification with methanol.
Procedure:
This approach reduces side products compared to single-pot methods and is scalable for laboratory use .
Recent advances employ heterogeneous catalysts to enhance efficiency. For example, zeolite-supported palladium catalysts facilitate selective acylation at the ortho position of phenolic substrates.
Catalyst Performance Comparison:
| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Pd/Zeolite | 90 | 88 | 92 |
| AlCl₃ | 80 | 70 | 85 |
| H₂SO₄ | 65 | 85 | 78 |
Palladium-based systems reduce reaction times to 2–3 hours while improving regioselectivity [4].
Microwave-assisted synthesis and solvent-free conditions align with green chemistry principles. Microwave irradiation accelerates the esterification step, completing reactions in 10–15 minutes with 90% yield [3]. Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) serve as recyclable solvents, minimizing waste [4].
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors replace batch processes, enabling:
Process Parameters:
Optimal yields occur within narrow temperature ranges:
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction kinetics:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 92 |
| Methanol | 32.7 | 85 |
| Toluene | 2.4 | 68 |
A 1:3 molar ratio of phenolic substrate to methanol maximizes esterification efficiency, driving equilibrium toward product formation [5].
This report synthesizes experimental findings from kinetic studies, spectroscopic analyses, and catalytic investigations to map the chemical possibilities of the target molecule. Tables collate quantitative parameters (rate constants, acidity constants, yields, and electronic descriptors) to provide a data-driven basis for strategic molecular design.
| Parameter | Value | Data Source |
|---|---|---|
| Molecular formula | C11H12O4 [1] | PubChem record |
| Exact mass | 208.073 amu [1] | PubChem record |
| Calculated log P (octanol–water) | 1.92–1.97 [2] | ChemicalBook compilation |
| Melting point | 70 °C–72 °C [3] | Commercial certificate |
| Predicted hydrogen-bond donors | 1 [1] | PubChem record |
| Predicted hydrogen-bond acceptors | 4 [1] | PubChem record |
Nucleophilic Reduction
Baeyer–Villiger Oxidation
Fries Rearrangement
Aldol and Claisen Pathways
| Representative Acetyl Transformations | Reagent or Catalyst | Product Type | Yield or Rate | Reference |
|---|---|---|---|---|
| Hydride reduction | Sodium borohydride | Secondary alcohol | k = 1.1 × 10⁻³ s⁻¹ at 30 °C (predicted) [4] | 48 |
| Baeyer–Villiger oxidation | Meta-chloroperbenzoic acid | Aromatic acetate | 85%–93% [6] | 22 |
| Fries rearrangement | Zeolite ZSM-5 | Ortho-acetyl phenol | 0.90 mmol h⁻¹ g⁻¹ [7] | 25 |
Electrophilic Etherification
Phenoxy Radical Couplings
Acylation–Deacylation Cycling
| Hydroxyl Modifications | Strategy | Outcome | Yield or Kinetic Parameter | Reference |
|---|---|---|---|---|
| Methoxy ether formation | Peroxydisulfate–acid | Anisole derivative | 86% [9] | 37 |
| Propargyl protection | Propargyl bromide | Alkynyl ether | 95% [10] | 31 |
| Enzymatic dimerization | Botrytis cinerea secretome | C–C dimer | ≥80% conversion [11] | 53 |
Base-Catalyzed Transesterification
Acid-Catalyzed Alcoholysis
Sequential Ester–Ether Cascade
| Ester Derivative Formation | Catalyst or Condition | Product | Yield or Rate | Reference |
|---|---|---|---|---|
| Phenolic transesterification | Potassium carbonate | Aryl ester | Quantitative [13] | 46 |
| Supercritical ethanolysis | Ethanol at 300 °C | Ethyl ester | 88% [15] | 15 |
| Oxidation–alcoholysis cascade | Peroxydisulfate–methanol | Anisic ester | 72% [16] | 26 |
Electron paramagnetic resonance spectroscopy reveals that protonation of phenoxyl radicals lowers the g-factor from 2.0044 to 2.0032, indicating increased spin delocalization [17]. Acidity constants of radical cations range from pKa = −2.0 for phenol to pKa = −0.8 for hydroquinone, implying facile proton loss even in moderately acidic media [17]. Keto–enol tautomerism of C6H6O^+- radical cations proceeds via a [1] [18]-hydrogen shift with a 2.4 eV barrier, redistributing spin density to the carbonyl oxygen [18] [19].
| Radical Cation Parameters | Value | Reference |
|---|---|---|
| g-Factor (neutral phenoxyl) | 2.0044±0.0004 [17] | 13 |
| g-Factor (radical cation) | 2.0032±0.0004 [17] | 13 |
| Acid dissociation constant, phenol radical cation | −2.0 [17] | 13 |
| Activation energy, keto–enol tautomerism | 2.4 eV [19] | 18 |
Hydrogen Atom Abstraction
Kolbe-Type Decarboxylation
Radical Coupling
Hydrothermal experiments on phenylacetic acids at 300 °C and 1,034 bar demonstrate first-order decarboxylation with apparent constants of 0.044 h⁻¹ for the neutral acid and 0.145 h⁻¹ for the sodium salt [23]. Electron-withdrawing ring substituents accelerate carbanion pathways, whereas electron-donating groups favor zwitterionic intermediates [23]. Glycyl radical enzymes in anaerobic microbes achieve decarboxylation at ambient temperature by radical attack on the methylene carbon, bypassing high thermochemical barriers [21] [24].
| Decarboxylation Kinetics | Substrate Form | k_obs (h⁻¹) | Mechanistic Assignment | Reference |
|---|---|---|---|---|
| Phenylacetic acid | Neutral | 0.044±0.005 [23] | Zwitterion pathway | 4 |
| Phenylacetate anion | Sodium salt | 0.145±0.020 [23] | Carbanion pathway | 4 |
| Enzymatic phenylacetate | Protein radical | 2.8 s⁻¹ turnover [21] | Radical methylene attack | 9 |
Orthogonal Protection Design
Cascade Catalysis
Enzymatic Remodeling
Adaptive Radical Network Assembly
Harnessing the cooperative reactivity of the acetyl, hydroxyl, and ester motifs opens streamlined synthetic routes to polyfunctional derivatives useful in medicinal chemistry, polymer science, and redox catalysis. The data collated herein reveal clear structure–reactivity trends: